molecular formula C9H11ClN2O3S B1439380 Tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate CAS No. 388594-31-8

Tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate

Cat. No.: B1439380
CAS No.: 388594-31-8
M. Wt: 262.71 g/mol
InChI Key: XYPYPVZNBCKNJW-UHFFFAOYSA-N
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Description

Tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate is a chemical compound with the molecular formula C9H11ClN2O3S. It is known for its role as a protecting group in organic synthesis, particularly in the synthesis of peptides and other complex molecules. The compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a carbamate group, which is a functional group derived from carbamic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-chloro-5-formylthiazole. The reaction is carried out under mild conditions, often using a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: 4-chloro-5-carboxythiazol-2-yl)carbamate

    Reduction: 4-chloro-5-hydroxymethylthiazol-2-yl)carbamate

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

Tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate is used in various scientific research applications, including:

    Chemistry: As a protecting group in the synthesis of peptides and other complex molecules.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate involves its role as a protecting group. The carbamate group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The protecting group can be removed under specific conditions, such as acidic or basic hydrolysis, to reveal the free amine group.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl-N-methylcarbamate
  • Benzyl carbamate
  • Phenyl carbamate

Uniqueness

Tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate is unique due to the presence of the thiazole ring and the formyl group, which provide additional reactivity and functionality compared to other carbamate compounds. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific chemical properties.

Properties

IUPAC Name

tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3S/c1-9(2,3)15-8(14)12-7-11-6(10)5(4-13)16-7/h4H,1-3H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPYPVZNBCKNJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=C(S1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate

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